(Z)-N-(3-allyl-4-(4-methoxyphenyl)thiazol-2(3H)-ylidene)-2-methylaniline
Description
Properties
IUPAC Name |
4-(4-methoxyphenyl)-N-(2-methylphenyl)-3-prop-2-enyl-1,3-thiazol-2-imine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2OS/c1-4-13-22-19(16-9-11-17(23-3)12-10-16)14-24-20(22)21-18-8-6-5-7-15(18)2/h4-12,14H,1,13H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUPBQZRVHOBCOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N=C2N(C(=CS2)C3=CC=C(C=C3)OC)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(3-allyl-4-(4-methoxyphenyl)thiazol-2(3H)-ylidene)-2-methylaniline is a synthetic organic compound belonging to the thiazole derivatives class, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including research findings, case studies, and structure-activity relationships (SARs).
Chemical Structure
The compound's molecular formula is C20H20N2OS, with a molecular weight of 336.45 g/mol. Its structure includes:
- A thiazole ring
- An allyl substituent
- A methoxyphenyl group
This unique configuration may contribute to its pharmacological potential.
Biological Activity Overview
Thiazole derivatives have been widely studied for their biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific biological activities of (Z)-N-(3-allyl-4-(4-methoxyphenyl)thiazol-2(3H)-ylidene)-2-methylaniline can be summarized as follows:
Case Studies and Research Findings
-
Anticancer Activity
- A study on thiazole derivatives indicated that compounds with similar structures to (Z)-N-(3-allyl-4-(4-methoxyphenyl)thiazol-2(3H)-ylidene)-2-methylaniline showed significant cytotoxicity against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and SKOV3 (ovarian cancer). The IC50 values for these compounds were reported to be below 10 µg/mL, indicating potent activity .
- Mechanism of Action
- Structure-Activity Relationships (SAR)
Experimental Validation
Experimental validation through in vitro assays is crucial for confirming the biological activity of (Z)-N-(3-allyl-4-(4-methoxyphenyl)thiazol-2(3H)-ylidene)-2-methylaniline. Preliminary studies suggest that further research is needed to fully elucidate its mechanisms and therapeutic potential.
Scientific Research Applications
Scientific Research Applications
-
Anticancer Activity
- Research indicates that thiazole derivatives, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. For instance, modifications of thiazole structures have shown enhanced activity against prostate cancer cells, with some derivatives achieving IC50 values in the low nanomolar range .
- A study on structurally similar compounds demonstrated their mechanism of action through the inhibition of tubulin polymerization, which is a critical process in cancer cell division .
- Antimalarial Activity
-
Antimicrobial Properties
- Thiazole derivatives have been recognized for their antimicrobial activities. Compounds within this class have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics.
- Inhibition of Enzymatic Activity
Data Tables: Structure-Activity Relationships
The following table summarizes the biological activities associated with various thiazole derivatives related to (Z)-N-(3-allyl-4-(4-methoxyphenyl)thiazol-2(3H)-ylidene)-2-methylaniline:
Case Studies and Experimental Findings
- Prostate Cancer Inhibition
- Antimalarial Efficacy
- Enzyme Inhibition Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally analogous thiazole and thiadiazole derivatives from the literature, focusing on substituent effects and physicochemical properties.
Table 1: Structural and Physicochemical Comparison
Key Findings:
Substituent Effects on Electronic Properties: The 4-methoxyphenyl group in the target compound donates electrons via resonance, enhancing electron density on the thiazole ring. In contrast, 4-chlorophenyl () withdraws electrons, reducing reactivity in electrophilic substitutions . Allyl vs.
Impact of Heterocycle Core :
- Thiadiazole derivatives (e.g., compound 4g, ) exhibit distinct IR carbonyl peaks (~1690 cm⁻¹) absent in thiazoles, reflecting differences in conjugation and dipole moments .
Steric and Hydrophobic Effects :
- The 2-methylaniline group in the target compound increases hydrophobicity compared to unsubstituted aniline derivatives (e.g., ).
- Bulkier substituents (e.g., benzyl in compound 31, ) may hinder crystal packing, though melting points are unreported in most cases .
Biological Implications :
- While biological data are absent in the provided evidence, electron-donating groups (e.g., methoxy) are often associated with enhanced bioavailability, whereas electron-withdrawing groups (e.g., nitro in compound 37, ) may improve binding specificity in target proteins .
Q & A
How can the synthetic route for (Z)-N-(3-allyl-4-(4-methoxyphenyl)thiazol-2(3H)-ylidene)-2-methylaniline be optimized to improve yield and purity?
Basic Research Question
The compound’s synthesis involves multi-step reactions, including cyclization and imine formation. To optimize yield:
- Stepwise Monitoring : Use TLC or HPLC to track intermediates (e.g., Schiff base formation) and adjust reaction times .
- Catalyst Selection : Replace traditional acid catalysts with milder alternatives (e.g., molecular sieves) to reduce side reactions .
- Temperature Control : Lower reaction temperatures during imine formation to prevent decomposition, as shown in similar thiazolidinone syntheses (87% yield achieved at 60°C) .
- Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the Z-isomer selectively .
What spectroscopic techniques are most effective for confirming the Z-configuration and structural integrity of this compound?
Basic Research Question
A combination of techniques is critical:
- NMR Spectroscopy :
- FT-IR : Identify C=N stretching (~1620 cm⁻¹) and aromatic C-H vibrations (~3050 cm⁻¹) .
- UV-Vis : Compare λmax with DFT-calculated electronic transitions to validate conjugation .
How do solvent polarity and reaction time influence the stereoselectivity of the thiazole ring formation?
Advanced Research Question
Solvent effects are pivotal in controlling Z/E isomer ratios:
- Polar Protic Solvents (e.g., EtOH) : Favor Z-isomer via hydrogen bonding stabilization (observed in similar thiazolidinones) .
- Nonpolar Solvents (e.g., toluene) : May increase E-isomer formation due to reduced solvation of intermediates .
- Reaction Time : Prolonged heating (>12 hrs) can lead to isomerization; monitor via <sup>1</sup>H-NMR time-course studies .
How can discrepancies between experimental and DFT-calculated NMR chemical shifts be resolved?
Advanced Research Question
Discrepancies often arise from dynamic effects or solvent interactions:
- Dynamic DFT : Include solvent models (e.g., PCM for DMSO) to improve shift accuracy .
- Conformational Sampling : Use molecular dynamics (MD) to account for rotational barriers in the allyl group .
- Empirical Corrections : Apply scaling factors to calculated shifts based on analogous compounds (e.g., δcalc × 0.95 for aromatic protons) .
What strategies are recommended for studying structure-activity relationships (SAR) of this compound’s bioactivity?
Advanced Research Question
SAR studies require systematic modifications:
- Substituent Variation : Synthesize analogs with electron-withdrawing (e.g., -NO2) or donating (e.g., -OCH3) groups at the 4-methoxyphenyl position to assess electronic effects .
- Isosteric Replacement : Replace the thiazole ring with oxadiazole or triazole to evaluate ring flexibility .
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases), guided by crystallographic data from similar scaffolds .
How can reaction intermediates be stabilized to prevent degradation during synthesis?
Basic Research Question
Key stabilization methods:
- Low-Temperature Quenching : Rapidly cool reaction mixtures after imine formation to arrest decomposition .
- Inert Atmosphere : Use argon/nitrogen to protect air-sensitive intermediates (e.g., enamines) .
- Additives : Include radical inhibitors (e.g., BHT) during allylation steps to suppress polymerization .
What computational methods are suitable for predicting the compound’s tautomeric equilibria?
Advanced Research Question
Tautomer prediction involves:
- DFT Energy Comparisons : Calculate relative Gibbs free energies of tautomers (e.g., thione vs. thiol forms) .
- NBO Analysis : Identify hyperconjugative interactions stabilizing the Z-configuration .
- MD Simulations : Simulate solvent effects on tautomer populations (e.g., water vs. DMSO) .
How can conflicting FT-IR and NMR data for the C=N bond be reconciled?
Advanced Research Question
Conflicts may arise from dynamic vs. static measurements:
- Temperature-Dependent IR : Acquire spectra at varying temperatures to detect tautomer shifts .
- Solid-State NMR : Compare with solution NMR to assess crystal packing effects .
- 2D NMR (NOESY) : Detect spatial proximity between allyl and methoxyphenyl groups to confirm geometry .
What synthetic routes are available for introducing isotopically labeled groups (e.g., <sup>13</sup>C, <sup>2</sup>H) for mechanistic studies?
Advanced Research Question
Isotope labeling strategies:
- Deuterated Solvents : Synthesize intermediates in D2O or CD3OD to incorporate <sup>2</sup>H at exchangeable positions .
- Labeled Precursors : Use <sup>13</sup>C-enriched aniline or allyl bromide in key steps .
- Post-Synthetic Modification : Introduce isotopes via Pd-catalyzed H/D exchange on the thiazole ring .
How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?
Basic Research Question
Stability assessment protocol:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
